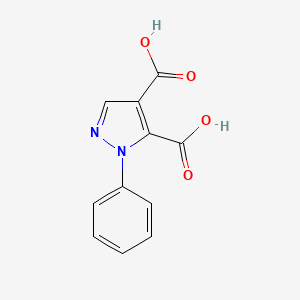

1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrazole-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-10(15)8-6-12-13(9(8)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFDWTQSDRMLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 1h Pyrazole 4,5 Dicarboxylic Acid and Its Precursors

Conventional Synthetic Routes to Pyrazole (B372694) Carboxylic Acids

Conventional methods for the synthesis of pyrazole carboxylic acids, including the target compound, have been well-established, providing reliable and versatile pathways. These routes typically build the pyrazole ring system from acyclic precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in pyrazole synthesis, involving the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative to form the five-membered heterocyclic ring. beilstein-journals.orgnih.gov

The reaction of hydrazines with appropriate dicarbonyl compounds is a fundamental approach to pyrazole synthesis. beilstein-journals.orgnih.gov Phenylhydrazine (B124118) is a common precursor for introducing the N-phenyl group. mdpi.com A notable method for synthesizing pyrazole dicarboxylates involves the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (B1228247) (DMAD). This one-pot, two-component reaction proceeds at reflux temperature to yield methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com

Another effective hydrazine-based cyclization is the 1,3-dipolar cycloaddition reaction. For instance, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate can be synthesized from the reaction of a 3-arylsydnone with dimethyl acetylenedicarboxylate, which upon hydrolysis yields the corresponding dicarboxylic acid.

A summary of representative hydrazine-based cyclization reactions is presented in Table 1.

| Hydrazine Derivative | Dicarbonyl Compound/Alkyne | Product | Reference |

| Phenylhydrazine | Dimethyl acetylenedicarboxylate | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | mdpi.com |

| 3-Arylsydnone | Dimethyl acetylenedicarboxylate | Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate |

Table 1: Examples of Hydrazine-based Cyclization Reactions for Pyrazole Synthesis

The condensation of 1,3-dicarbonyl compounds with phenylhydrazine is a classic and widely used method for the synthesis of N-phenylpyrazoles. beilstein-journals.orgnih.gov For the synthesis of 1-phenyl-1H-pyrazole-4,5-dicarboxylic acid precursors, a suitable 1,3-dicarbonyl equivalent bearing two carboxylate functionalities is required. For example, the reaction of ethyl 2,4-dioxo-4-arylbutanoates, a type of 1,3-diketoester, with phenylhydrazine in ethanol (B145695) yields ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. nih.gov While this exemplifies the general strategy, the direct synthesis of a 4,5-dicarboxylate precursor would involve a dicarbonyl compound such as diethyl 2-ketosuccinate or a derivative thereof.

Multicomponent reactions often utilize 1,3-dicarbonyl compounds. For instance, a one-pot pseudo five-component condensation of phenylhydrazine, acetoacetate (B1235776) derivatives, and arylaldehydes can yield highly functionalized pyrazole derivatives. researchgate.net These multicomponent strategies offer an efficient pathway to complex pyrazole structures by forming the 1,3-dicarbonyl intermediate in situ. beilstein-journals.orgnih.gov

Ester Hydrolysis Strategies

A common and crucial step in the synthesis of pyrazole carboxylic acids is the hydrolysis of their corresponding esters. This transformation is typically achieved under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide, followed by acidification. nih.gov

Specifically, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid has been synthesized via the basic hydrolysis of 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. researchgate.net Similarly, the hydrolysis of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate using sodium hydroxide in an ethanol-water mixture, followed by acidification, yields 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid. This straightforward method is highly effective for the final step in the synthesis of the target dicarboxylic acid from its diester precursor.

Oxidation of Precursor Aldehydes or Alcohols

The oxidation of pyrazole derivatives bearing aldehyde or alcohol functionalities at the desired positions presents another viable route to pyrazole carboxylic acids. The oxidation of methyl groups attached to the pyrazole ring can also lead to carboxylic acids. For instance, the oxidation of dimethyl-substituted pyrazoles with strong oxidizing agents like potassium permanganate (B83412) can yield pyrazole dicarboxylic acids. sciencepublishinggroup.com This method, while powerful, requires careful control of reaction conditions to avoid over-oxidation and degradation of the heterocyclic ring. researchgate.net

The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes, which can serve as precursors for carboxylic acids. chim.it While direct oxidation of a hypothetical 1-phenyl-1H-pyrazole-4,5-dicarbaldehyde would be a direct route, the synthesis and selective oxidation of such a precursor would be challenging. A more plausible approach involves the oxidation of a precursor like 1-phenyl-4,5-dimethylpyrazole.

Advanced Synthetic Approaches for Functionalized Pyrazoles

In addition to conventional methods, several advanced synthetic strategies have been developed for the efficient and diverse synthesis of functionalized pyrazoles. These methods often offer advantages in terms of reaction conditions, substrate scope, and atom economy.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. acs.orgdntb.gov.ua The synthesis of pyrazole-4-carbaldehydes, for example, can be efficiently achieved using a microwave-assisted Vilsmeier-Haack reaction. acs.org This technique can be applied to various steps in the synthesis of pyrazole derivatives, including the initial cyclocondensation.

Transition-metal catalysis, particularly with rhodium and palladium, has enabled novel C-H functionalization and annulation reactions for the synthesis of complex pyrazole-containing systems. rsc.orgnih.gov Rhodium(III)-catalyzed C-H activation and annulation provide a regioselective route to diverse polysubstituted furans bearing pyrazole cores. rsc.org While not a direct synthesis of the target dicarboxylic acid, these methods showcase the potential for late-stage functionalization of the pyrazole ring.

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules in a single step from readily available starting materials. beilstein-journals.orgrsc.org Three-component reactions involving α-bromo-N-tosylhydrazones, alkynes, and NH-azoles have been developed for the synthesis of polysubstituted pyrazoles. rsc.org These advanced strategies provide powerful tools for the construction of highly functionalized pyrazole scaffolds, which can be further elaborated to target molecules like 1-phenyl-1H-pyrazole-4,5-dicarboxylic acid.

Synthetic Routes to 1-Phenyl-1H-pyrazole-4,5-dicarboxylic Acid Explored

The synthesis of 1-phenyl-1H-pyrazole-4,5-dicarboxylic acid, a significant heterocyclic compound, is achievable through various synthetic methodologies. These routes primarily involve the construction of the pyrazole ring from acyclic precursors or the functionalization of a pre-existing pyrazole scaffold. This article details established methods, including palladium-catalyzed cross-coupling reactions and reactions involving furan-2,3-diones, providing a comprehensive overview of the synthetic landscape for this target molecule and its precursors.

1 Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the C-C bond formation necessary for the functionalization of the pyrazole nucleus. While direct dicarboxylation of the 1-phenylpyrazole (B75819) core at the 4 and 5 positions via these methods is not extensively documented, the principles of these reactions allow for the theoretical construction of synthetic pathways utilizing a dihalogenated pyrazole intermediate. A plausible general approach involves the synthesis of a 4,5-dihalo-1-phenylpyrazole, which can then undergo palladium-catalyzed reactions to introduce the two carboxylic acid moieties or their precursors.

1 Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.netresearchgate.net In a potential synthetic route to 1-phenyl-1H-pyrazole-4,5-dicarboxylic acid, a 4,5-dihalo-1-phenylpyrazole could be reacted with a suitable alkene, such as an acrylate (B77674) ester, in the presence of a palladium catalyst. This would be followed by oxidation of the resulting substituted alkene moieties to carboxylic acids. The reaction is typically carried out in the presence of a base and a phosphine (B1218219) ligand.

2 Suzuki Coupling

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a versatile method for C-C bond formation. rsc.orgmdpi.commdpi.comias.ac.in A hypothetical pathway towards the target molecule could involve the reaction of a 4,5-dihalo-1-phenylpyrazole with a boronic acid or ester containing a masked carboxylic acid function. Alternatively, a 1-phenyl-4,5-bis(boronic ester)pyrazole could be coupled with a haloformate. The choice of catalyst, ligand, and base is crucial for the success of such transformations.

3 Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net A 4,5-dihalo-1-phenylpyrazole could be coupled with a protected acetylene (B1199291) derivative. Subsequent cleavage of the protecting group and oxidation of the alkyne functions would yield the desired dicarboxylic acid. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

4 Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organohalide. A 4,5-dihalo-1-phenylpyrazole could be reacted with an organostannane reagent bearing a carboxylate precursor. Conversely, a 4,5-bis(trialkylstannyl)-1-phenylpyrazole could be coupled with a suitable electrophile like a haloformate. A key advantage of the Stille reaction is the stability of the organostannane reagents, though their toxicity is a drawback.

5 Negishi Coupling

The Negishi coupling utilizes an organozinc reagent and an organohalide. The synthesis of the target compound could be envisioned through the reaction of a 4,5-dihalo-1-phenylpyrazole with an organozinc reagent carrying a masked carboxyl group. Alternatively, a di-zincated 1-phenylpyrazole could be reacted with an electrophile such as chloroformate.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Potential Synthesis

| Coupling Reaction | Halo-pyrazole Substrate | Coupling Partner | Key Reagents | Potential Intermediate |

| Heck | 4,5-Dihalo-1-phenylpyrazole | Acrylate ester | Pd catalyst, base, phosphine ligand | 1-Phenyl-4,5-di(alkoxycarbonylethenyl)pyrazole |

| Suzuki | 4,5-Dihalo-1-phenylpyrazole | Boronic acid with masked carboxyl | Pd catalyst, base, ligand | 1-Phenylpyrazole with carboxyl precursors at C4/C5 |

| Sonogashira | 4,5-Dihalo-1-phenylpyrazole | Protected acetylene | Pd catalyst, Cu(I) co-catalyst | 1-Phenyl-4,5-di(alkynyl)pyrazole |

| Stille | 4,5-Dihalo-1-phenylpyrazole | Organostannane with carboxyl precursor | Pd catalyst, ligand | 1-Phenylpyrazole with carboxyl precursors at C4/C5 |

| Negishi | 4,5-Dihalo-1-phenylpyrazole | Organozinc with masked carboxyl | Pd catalyst, ligand | 1-Phenylpyrazole with carboxyl precursors at C4/C5 |

2 Reactions with Furan-2,3-Diones

A more direct and established method for the synthesis of pyrazole dicarboxylic acids involves the reaction of furan-2,3-diones with hydrazine derivatives. researchgate.net This approach constructs the pyrazole ring with the desired carboxylic acid functionalities already incorporated.

The reaction of a suitably substituted furan-2,3-dione with phenylhydrazine can lead to the formation of a 1-phenyl-1H-pyrazole-dicarboxylic acid derivative. For instance, the reaction of 4-ethoxycarbonyl-5-phenyl-2,3-furandione with N-benzylidene-N'-phenylhydrazine has been reported to yield a 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid derivative. researchgate.net While this specific example leads to a constitutional isomer of the target compound, it demonstrates the viability of the furan-2,3-dione precursor for accessing the pyrazole dicarboxylic acid core. The reaction proceeds through a nucleophilic attack of the hydrazine on the dione, followed by cyclization and dehydration to form the aromatic pyrazole ring. The specific substitution pattern on the resulting pyrazole is dependent on the substituents present on the starting furan-2,3-dione.

Knoevenagel Condensation in Pyrazole Synthesis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgrsc.org It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to produce an α,β-unsaturated product after dehydration. wikipedia.org While not a direct method for pyrazole ring formation, it is a crucial step in the synthesis of key precursors, particularly 1,3-dicarbonyl compounds or their equivalents, which are subsequently cyclized with hydrazines.

The reaction is a cornerstone of many multi-component reactions that lead to biologically significant molecules. researchgate.net For instance, the Knoevenagel condensation of aldehydes with an active methylene compound like malononitrile, followed by subsequent reactions, can build complex heterocyclic systems. mdpi.com The versatility of the Knoevenagel reaction allows for the synthesis of a wide array of α,β-unsaturated ketones, which are ideal substrates for reaction with phenylhydrazine to yield pyrazoline intermediates that can be oxidized to pyrazoles. worldresearchersassociations.com

A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is employed when one of the activating groups on the active methylene compound is a carboxylic acid. organic-chemistry.org This variant often involves a subsequent decarboxylation step. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substrates, making it a powerful tool for generating the necessary building blocks for substituted pyrazoles. researchgate.net

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps without isolating intermediates. worldresearchersassociations.comresearchgate.net Several one-pot methods have been developed for the synthesis of substituted N-phenyl pyrazoles.

A common and efficient one-pot approach involves the three-component reaction of an aryl methyl ketone, an aromatic aldehyde, and hydrazine hydrochloride. worldresearchersassociations.com This method proceeds through the initial formation of a pyrazoline, which is then oxidized in situ to the corresponding pyrazole. worldresearchersassociations.com Another prominent one-pot strategy is the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazines. jocpr.com This reaction can be effectively carried out at room temperature using ionic liquids, such as 1-Ethyl-3-methylimidazolium Chloride, which can serve as both a solvent and a catalyst, often leading to good yields and simple work-up procedures. jocpr.com

For the synthesis of pyrazole dicarboxylic acid precursors, a one-pot, two-component reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) can be employed. This reaction, conducted at reflux temperature, directly yields the pyrazole core with carboxylate functionalities. mdpi.com These protocols highlight the trend towards developing more environmentally benign and atom-economical synthetic routes. researchgate.net

Table 1: Comparison of Catalysts/Solvents in One-Pot Pyrazole Synthesis

| Entry | Catalyst/Solvent | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None (Water) | Hydrazines, Ethyl acetoacetate, Aromatic amines, Phenylglyoxal | Fused Pyrazoles | Good | researchgate.net |

| 2 | KBrO₃-KBr (aq.) | Araldehyde, Aryl methyl ketone, Hydrazine HCl | 3,5-Diaryl-1H-pyrazoles | Good | worldresearchersassociations.com |

| 3 | 1-Ethyl-3-methylimidazolium Chloride | 1,3-Dicarbonyl, Phenylhydrazine | N-Phenyl Pyrazoles | 95% | jocpr.com |

Regioselective Synthesis Strategies for Pyrazole Carboxylic Acids

The reaction of a monosubstituted hydrazine (like phenylhydrazine) with an unsymmetrical 1,3-dicarbonyl precursor can theoretically lead to two different regioisomeric pyrazoles. Therefore, controlling the regioselectivity of this cyclocondensation is paramount for the synthesis of a specific isomer, such as a 4,5-dicarboxylic acid derivative. The outcome of the reaction is influenced by steric and electronic factors of the reactants, as well as the reaction conditions. researchgate.net

Strategies to achieve regiocontrol include modifying the structure of the starting materials, such as by introducing strong electron-withdrawing groups, or by carefully selecting the reaction parameters. researchgate.net

Temperature Control for Regioselectivity

Reaction temperature is a critical parameter for controlling the regioselectivity of chemical reactions. In pyrazole synthesis, temperature can be used to favor the formation of one regioisomer over another. A temperature-controlled divergent synthesis approach has been developed for pyrazoles, where simply adjusting the reaction temperature can yield different product profiles from the same starting materials. mdpi.com While specific data on the synthesis of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is limited, the principle remains broadly applicable. For example, in certain electrophilic cyclization reactions to form pyrazoles, lower temperatures might favor kinetic product formation, while higher temperatures could lead to the thermodynamically more stable isomer. mdpi.com This allows for a tunable synthetic strategy based on the desired isomeric outcome.

Catalyst Selection in Formylation Reactions

While literature specifically detailing catalyst selection in formylation reactions as a primary strategy for achieving regioselectivity in pyrazole carboxylic acid synthesis is not extensively documented in the searched sources, the general principle of using catalysts to direct regioselectivity is well-established in pyrazole synthesis. organic-chemistry.orgsemanticscholar.org Catalysts, including metal-based systems (e.g., copper, ruthenium) and organocatalysts, can influence which nitrogen atom of the hydrazine attacks a specific carbonyl group of the precursor, thereby dictating the final substitution pattern. organic-chemistry.org For instance, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions with high selectivity. organic-chemistry.org Although not a formylation reaction, this demonstrates the crucial role of the catalyst in directing the regiochemical outcome.

Solvent System Optimization

The choice of solvent can dramatically influence the regioselectivity of pyrazole formation. acs.org The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone often yields regioisomeric mixtures, particularly in conventional solvents like ethanol. acs.org

Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can significantly enhance the regioselectivity of the condensation. acs.org These solvents, through their unique properties like strong hydrogen-bond donating ability and low nucleophilicity, can stabilize intermediates or transition states in a way that favors the formation of one regioisomer. In one study, switching the solvent from ethanol to HFIP increased the isomeric ratio from a nearly 1:1.3 mixture to a highly selective 97:3 ratio in favor of the desired product. Similarly, the regiochemistry of reactions involving β-enamino diketones and phenylhydrazine was found to be solvent-dependent, with protic solvents favoring one regioisomer and aprotic solvents favoring the other. researchgate.net

Table 2: Effect of Solvent on Regioselectivity of Pyrazole Formation

| Entry | 1,3-Diketone Substrate | Solvent | Regioisomeric Ratio (Isomer 1 : Isomer 2) | Reference |

|---|---|---|---|---|

| 1 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Ethanol | 1 : 1.3 | |

| 2 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | TFE | 95 : 5 | |

| 3 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | HFIP | 97 : 3 | |

| 4 | β-enamino diketone | Protic Solvent (e.g., Ethanol) | Regioisomer 2 (major) | researchgate.net |

This optimization of the solvent system is a powerful and practical tool for directing the synthesis towards a single, desired pyrazole regioisomer.

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 1h Pyrazole 4,5 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Structural Elucidation

A ¹H NMR spectrum for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid would be expected to show distinct signals corresponding to the protons on the phenyl ring and the pyrazole (B372694) ring. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide insights into their electronic environment and spatial relationships with neighboring protons. However, no experimental ¹H NMR data for this specific compound could be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within a molecule. These experiments would be essential for confirming the precise structure of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid. Unfortunately, no 2D NMR studies for this compound have been reported in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a synthesized compound. An HRMS analysis of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid would be required to confirm its molecular formula of C₁₁H₈N₂O₄. This specific experimental data is not available.

Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) typically causes the molecular ion to fragment in a reproducible manner. Analyzing this fragmentation pattern can provide valuable structural information. For 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, characteristic fragmentation pathways would likely involve the loss of carboxyl groups (as CO₂ or COOH) and cleavages within the pyrazole or phenyl rings. A detailed analysis is precluded by the absence of an experimental mass spectrum for the compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. These methods provide detailed information about the functional groups present in a molecule and the nature of its chemical bonds, making them indispensable for the structural elucidation of compounds like 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid.

The vibrational spectrum of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is characterized by contributions from its three main components: the phenyl group, the pyrazole ring, and the two carboxylic acid functional groups.

Carboxylic Acid Groups (-COOH): The most prominent vibrations from the carboxylic acid moieties are the O-H and C=O stretching modes. The O-H stretching vibration typically appears as a very broad and intense band in the IR spectrum, usually in the region of 3300-2500 cm⁻¹. This broadening is a characteristic result of strong hydrogen bonding. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp band in the IR spectrum, typically found between 1725 and 1700 cm⁻¹ for dimeric carboxylic acids. nih.gov In related pyrazole carboxylic acid derivatives, this C=O stretch has been observed around 1702 cm⁻¹. researchgate.net Other vibrations associated with the carboxylic acid group include in-plane O-H bending and C-O stretching, which are typically coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.

Phenyl Group (C₆H₅-): The phenyl ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range. esisresearch.orgderpharmachemica.com The C=C stretching vibrations within the aromatic ring usually appear as a set of bands in the 1620-1450 cm⁻¹ region. derpharmachemica.com In-plane and out-of-plane C-H bending vibrations also provide structural information, with the out-of-plane modes in the 900-675 cm⁻¹ region being particularly useful for determining the substitution pattern of the benzene (B151609) ring. derpharmachemica.com

Pyrazole Ring (C₃H₂N₂): The pyrazole ring has its own set of characteristic vibrational modes. The C=N stretching vibration is typically observed in the 1580-1480 cm⁻¹ range. esisresearch.org The C-N stretching vibrations are found in the 1330–1260 cm⁻¹ region. esisresearch.org The pyrazole ring also exhibits various ring stretching and deformation modes. For instance, a pyrazole ring deformation has been experimentally observed at 634 cm⁻¹ in a related derivative. derpharmachemica.com

An interactive table summarizing the expected vibrational frequencies for the key functional groups is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) | IR |

| Phenyl Group | C-H stretch | 3100 - 3000 | IR, Raman |

| Carboxylic Acid | C=O stretch (dimer) | 1725 - 1700 | IR |

| Phenyl/Pyrazole | C=C / C=N stretch | 1620 - 1450 | IR, Raman |

| Carboxylic Acid | C-O stretch / O-H bend | 1440 - 1200 | IR |

| Phenyl Group | C-H out-of-plane bend | 900 - 675 | IR |

IR spectroscopy is particularly sensitive to the presence and nature of hydrogen bonds. In the solid state, 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is expected to form extensive intermolecular hydrogen bonds. The two carboxylic acid groups are likely to form a cyclic dimer motif through strong O-H···O interactions. This is a common structural feature for carboxylic acids and results in a significant red-shift and broadening of the O-H stretching band in the IR spectrum, as mentioned previously. fu-berlin.demdpi.com

Furthermore, the presence of the pyrazole ring introduces additional possibilities for hydrogen bonding. The pyridine-type nitrogen atom (N2) of the pyrazole ring can act as a hydrogen bond acceptor. This can lead to intermolecular O-H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyrazole ring of another. nih.gov This type of interaction would also contribute to the broadening and complexity of the spectral region associated with O-H stretching.

In a study of the isomer 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, both intermolecular O-H···O and O-H···N hydrogen bonds were confirmed, linking the molecules into a complex three-dimensional framework. nih.gov It is highly probable that 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid adopts a similar complex hydrogen-bonded network in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. elte.hu This technique provides insights into the conjugated systems and chromophores present in the molecule.

The UV-Vis spectrum of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is expected to be dominated by electronic transitions involving the π-electron systems of the phenyl and pyrazole rings, as well as the non-bonding electrons on the oxygen and nitrogen atoms. The primary transitions anticipated are π → π* and n → π*. uzh.chrsc.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. tanta.edu.eg They are typically characterized by high molar absorptivity (ε). The conjugated system formed by the phenyl ring and the pyrazole ring is the main chromophore responsible for these absorptions. Additional conjugation with the carbonyl groups of the dicarboxylic acid functions can influence the energy of these transitions. elte.hu For conjugated aromatic systems, these transitions usually occur in the near-UV region (200-400 nm). slideshare.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygens or the pyrazole nitrogens, to a π* antibonding orbital. uzh.chslideshare.net Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and have a much lower molar absorptivity, making them appear as weak shoulders or bands in the spectrum. elte.hu

The combination of these chromophores would likely result in a complex absorption spectrum with multiple overlapping bands. The main absorption maxima would be attributed to the high-intensity π → π* transitions of the conjugated aryl-pyrazole system.

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent medium. elsevierpure.com Such studies provide information about the change in the dipole moment of the molecule upon electronic excitation.

For 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, a solvatochromic study would involve recording its UV-Vis spectra in a series of solvents with varying polarities. The compound possesses a permanent dipole moment due to its asymmetric structure and polar functional groups. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength (a red shift), a phenomenon known as positive solvatochromism. tanta.edu.eg

In similar pyrazole derivatives, positive solvatochromism has been observed, indicating an intramolecular charge transfer (ICT) character upon excitation. elsevierpure.comnih.gov It is plausible that in 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, electronic excitation also leads to an increase in the dipole moment. Therefore, a red shift in the π → π* absorption bands would be expected with increasing solvent polarity. Conversely, n → π* transitions often exhibit a blue shift (hypsochromic shift) in polar, protic solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding with the solvent. tanta.edu.eg

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is not publicly available, extensive data exists for its isomer, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, which provides significant insight into the likely structural features. nih.gov

In the crystal structure of the 3,4-dicarboxylic acid isomer, the molecule adopts a conformation where the pyrazole ring is nearly planar. nih.gov The phenyl group is typically twisted with respect to the pyrazole ring plane; in related structures, this dihedral angle has been observed to be around 48-64°. uomphysics.netnih.gov

A key feature of the molecular structure is the formation of an intramolecular hydrogen bond between the carboxylic acid at one position and the oxygen or nitrogen atom of the adjacent group. nih.gov The supramolecular structure is dominated by an extensive network of intermolecular hydrogen bonds. Molecules are linked by a combination of O-H···O and O-H···N hydrogen bonds. nih.gov The carboxylic acid groups form classic head-to-tail dimeric motifs via pairs of O-H···O interactions, which then link to adjacent molecules through the pyrazole nitrogen, creating a robust three-dimensional framework. nih.govnih.gov

The crystallographic data for the closely related isomer, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, is summarized in the table below as a predictive model for the title compound. nih.gov

| Parameter | 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid nih.gov |

| Chemical Formula | C₁₁H₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5518 (4) |

| b (Å) | 10.1557 (5) |

| c (Å) | 13.5683 (7) |

| β (°) | 96.949 (2) |

| Volume (ų) | 1032.74 (9) |

| Z | 4 |

| Key Feature | Intramolecular O-H···O hydrogen bond |

| Supramolecular Assembly | 3D framework via O-H···O and O-H···N bonds |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

No published single-crystal X-ray diffraction data, including crystallographic parameters such as crystal system, space group, unit cell dimensions, or bond lengths and angles, could be found for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid.

Intermolecular Interactions and Crystal Packing Analysis

Without crystal structure data, an analysis of the intermolecular interactions (such as hydrogen bonding, π-π stacking) and the resulting crystal packing arrangement for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid cannot be performed.

Conformational Analysis in the Solid State

A conformational analysis, including details like the dihedral angle between the phenyl and pyrazole rings in the solid state, is contingent on single-crystal X-ray diffraction data, which is unavailable.

Elemental Analysis

Specific experimental elemental analysis results (e.g., found percentages of Carbon, Hydrogen, and Nitrogen) for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid are not reported in the available literature. For reference, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₈N₂O₄.

Calculated Elemental Composition

| Element | Symbol | Atomic Mass | Count | Mass ( g/mol ) | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 56.90% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.47% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.07% |

| Oxygen | O | 15.999 | 4 | 63.996 | 27.56% |

| Total | | | | 232.195 | 100.00% |

Purity Assessment Techniques (e.g., HPLC, TLC)

While High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for assessing the purity of pyrazole derivatives rsc.orgmdpi.comijcpa.in, no specific protocols, such as mobile phase compositions, retention times, or Rf values, have been published for the analysis of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid.

Computational and Theoretical Studies of 1 Phenyl 1h Pyrazole 4,5 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations

No specific DFT calculation results for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid were found in the available literature.

Molecular Geometry Optimization and Structural Parameters

Detailed tables of optimized structural parameters (bond lengths, bond angles, dihedral angles) from molecular geometry optimization calculations for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid are not available in published research.

Electronic Structure Analysis

A detailed analysis of the electronic structure based on computational studies for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is not documented in the accessible literature.

Frontier Molecular Orbital (FMO) Analysis

Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other related electronic properties for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid could not be located.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which provide insight into the charge distribution and potential electrophilic and nucleophilic attack sites, have not been published for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid.

Natural Bond Orbital (NBO) Analysis

NBO analysis data, which details hyperconjugative interactions and charge transfers within the molecule, is not available for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Analyses using ELF and LOL, which characterize the nature of chemical bonding, have not been reported for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a key technique for identifying functional groups and elucidating molecular structure. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict the vibrational frequencies of molecules. By comparing the calculated spectrum with experimental data, a detailed assignment of vibrational modes can be achieved.

For pyrazole (B372694) derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra. uomphysics.netnih.gov For instance, in a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound structurally similar to the title compound, DFT calculations were used to assign the experimental IR vibrational frequencies. uomphysics.net The characteristic stretching vibration of the O-H bond in the carboxylic acid groups, which typically forms dimers via hydrogen bonding, is expected at high wavenumbers. uomphysics.net The symmetric and asymmetric C-H stretching frequencies of the phenyl group are also identifiable. uomphysics.net

The vibrational modes of the pyrazole and phenyl rings, such as C-C and C-N stretching, appear in the fingerprint region of the spectrum. uomphysics.netuantwerpen.be The assignment of these modes can be complex due to their coupling. researchgate.net Potential Energy Distribution (PED) analysis is often used in conjunction with theoretical calculations to provide a quantitative assignment of vibrational modes.

A comparison between theoretical and experimental vibrational frequencies for a related pyrazole derivative is often performed to validate the computational method. Discrepancies can arise because calculations are typically performed for a single molecule in the gaseous state, whereas experiments are conducted on solid samples where intermolecular interactions, like hydrogen bonding, are significant. uomphysics.net

Table 1: Illustrative Vibrational Mode Assignments for Pyrazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretching | 3400 - 2500 | Carboxylic acid O-H bond vibration, often broadened due to hydrogen bonding. |

| C-H Stretching (Aromatic) | 3100 - 3000 | C-H bond vibrations of the phenyl and pyrazole rings. derpharmachemica.com |

| C=O Stretching | 1750 - 1680 | Carbonyl bond vibration of the carboxylic acid groups. |

| C=C & C=N Stretching | 1600 - 1400 | Ring stretching vibrations of the pyrazole and phenyl rings. scialert.net |

| C-N Stretching | 1350 - 1200 | Stretching vibration of the carbon-nitrogen bonds in the pyrazole ring. researchgate.net |

| O-H Bending | 1440 - 1395 | In-plane bending of the carboxylic acid O-H group. |

| C-H Bending | 1300 - 1000 | In-plane bending vibrations of the aromatic C-H bonds. scialert.net |

Note: This table provides typical ranges and assignments based on studies of similar pyrazole carboxylic acids. Specific values for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid would require specific experimental and computational analysis.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, have become a standard procedure to aid in the assignment of experimental spectra. nih.govasrjetsjournal.org

For pyrazole derivatives, theoretical predictions of ¹H and ¹³C NMR chemical shifts have shown excellent correlation with experimental data. uomphysics.net In the case of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, the ¹H NMR spectrum would be expected to show signals for the protons on the phenyl ring and the N-H proton of the pyrazole ring if tautomerism occurs, though the 1-phenyl substitution prevents this. The ¹³C NMR spectrum would show distinct signals for the carbons of the phenyl ring, the pyrazole ring, and the two carboxylic acid groups.

Computational models can accurately predict these chemical shifts. For example, studies on related structures have demonstrated that DFT calculations can achieve high accuracy, with mean absolute errors of less than 0.3 ppm for ¹H and 2 ppm for ¹³C predictions when appropriate functionals and basis sets are used. nih.gov These calculations are crucial for assigning signals in complex molecules and for distinguishing between potential isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts for Representative Carbons

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Carboxylic Acid (C=O) | 160 - 170 | The two carboxylic acid carbons at positions 4 and 5. |

| Phenyl C1 (attached to N) | 138 - 142 | The carbon of the phenyl ring directly bonded to the pyrazole nitrogen. |

| Phenyl C2, C6 (ortho) | 120 - 125 | Ortho carbons of the phenyl ring. |

| Phenyl C4 (para) | 128 - 132 | Para carbon of the phenyl ring. |

| Phenyl C3, C5 (meta) | 127 - 130 | Meta carbons of the phenyl ring. |

| Pyrazole C4, C5 | 135 - 145 | Carbons of the pyrazole ring bearing the carboxylic acid groups. |

Note: The values in this table are illustrative, based on general knowledge of similar compounds and predictive models. uomphysics.netrsc.org Actual values would be dependent on the specific computational method and solvent model used.

Global Chemical Reactivity Parameters

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors that are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These global reactivity descriptors help in understanding the chemical stability and reactivity of the molecule. mdpi.com

The key parameters include:

HOMO and LUMO energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. mdpi.com

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). nih.gov

Calculations for various pyrazole derivatives have been performed to understand their reactivity profiles. asrjetsjournal.orgnih.gov For 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, the phenyl ring and the pyrazole core, along with the electron-withdrawing carboxylic acid groups, would influence these parameters.

Table 3: Representative Global Chemical Reactivity Parameters

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |

Thermodynamic Parameter Calculations

Theoretical calculations can predict various thermodynamic parameters of a molecule at a given temperature and pressure. These calculations are typically performed using the results of vibrational frequency analysis. nih.gov Key thermodynamic properties include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process (G = H - TS).

These parameters are crucial for predicting the stability of different conformations of the molecule and for studying the thermodynamics of chemical reactions in which it might participate. For instance, theoretical calculations have been used to study the thermodynamic properties of various heterocyclic compounds, providing insights into their stability. researchgate.net For 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, such calculations could be used to understand its thermal stability and to predict equilibrium constants for its reactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation calculates the trajectory of each atom in a system by numerically solving Newton's equations of motion, given a set of initial positions and velocities and a potential energy function (force field).

For a molecule like 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, MD simulations could be used to:

Explore conformational landscapes: To identify the most stable conformations of the molecule by simulating its dynamics in different environments (e.g., in a vacuum or in a solvent).

Study solvation effects: To understand how the molecule interacts with solvent molecules, such as water, which is crucial for predicting its solubility and behavior in biological systems.

Investigate intermolecular interactions: To simulate the aggregation behavior of the molecule or its binding to a biological target, such as a protein active site. This involves studying how multiple molecules interact with each other to form dimers or larger clusters, often stabilized by hydrogen bonds between the carboxylic acid groups.

The choice of an appropriate force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. mdpi.com

Quantum Chemical Descriptors for Molecular Stability and Reactivity

Beyond the global reactivity descriptors mentioned earlier, quantum chemistry offers a range of other descriptors that provide more detailed information about the local reactivity of a molecule. These descriptors help in identifying specific atoms or regions within the molecule that are most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acids and positive potential around the acidic hydrogens. asrjetsjournal.org

Fukui Functions: These functions are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack.

These descriptors, derived from quantum chemical calculations, are instrumental in rationalizing and predicting the regioselectivity of chemical reactions involving the pyrazole derivative. rsc.org

Non-covalent Interaction Analysis (e.g., RDG, IRI)

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the three-dimensional structure, stability, and function of molecules. acs.org Computational methods have been developed to visualize and analyze these weak interactions.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the identification and visualization of non-covalent interactions in real space. Different types of interactions (strong attractive, weak van der Waals, strong repulsive) can be distinguished by their signatures in these plots and visualized as surfaces in the molecular structure. researchgate.net

Interaction Region Indicator (IRI): IRI is another function based on the electron density that allows for the visualization of interaction regions between atoms.

For 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, NCI analysis would be particularly useful for studying:

Intramolecular hydrogen bonds: Possible hydrogen bonding between the two adjacent carboxylic acid groups.

Intermolecular interactions: The strong hydrogen bonds that lead to the formation of carboxylic acid dimers and other aggregates. researchgate.net

π-π stacking: Potential stacking interactions between the phenyl and/or pyrazole rings in the solid state or in aggregates.

This type of analysis provides a deeper understanding of the forces that govern the molecule's crystal packing and its interactions with other molecules. researchgate.net

Computational Studies for Advanced Materials Applications

Computational chemistry provides powerful tools to predict and understand the properties of molecules, offering insights that can guide the design of new materials. For 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, theoretical studies are crucial for evaluating its potential in advanced applications, such as non-linear optics and optoelectronics, by modeling its behavior at the molecular level.

Non-linear Optical (NLO) Properties Prediction

Organic molecules with delocalized π-electron systems are of significant interest for non-linear optical (NLO) applications, which are foundational for technologies like optical switching and frequency conversion. Computational methods, particularly quantum chemical calculations, are employed to predict the NLO response of molecules like 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid.

The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. Density Functional Theory (DFT) is a common method used to calculate this property. For instance, studies on other pyrazole derivatives have utilized DFT with functionals like B3LYP to predict their NLO characteristics. The calculation involves optimizing the molecular geometry and then computing the electronic properties under the influence of an electric field.

Key structural features that enhance NLO activity include the presence of electron-donating groups (donors) and electron-accepting groups (acceptors) connected by a π-conjugated system, creating a "push-pull" effect. In 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, the phenyl group can act as part of the π-system, while the dicarboxylic acid groups have electron-withdrawing characteristics. Computational models can predict the magnitude of intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule, which is strongly correlated with the hyperpolarizability. Theoretical calculations on similar push-pull heterocyclic systems have shown a strong correlation between the calculated hyperpolarizability (β_tot_) and experimentally measured values. nih.gov

Table 1: Example of Predicted NLO Properties for a Push-Pull Pyrazole Derivative This table presents hypothetical data based on typical computational results for similar compounds to illustrate the type of information generated.

| Computational Method | Parameter | Predicted Value (a.u.) |

|---|---|---|

| DFT/B3LYP/6-311G | Dipole Moment (μ) | 8.50 D |

| DFT/B3LYP/6-311G | Average Polarizability (α) | 250.0 |

| DFT/B3LYP/6-311G | First Hyperpolarizability (β_tot_) | 1500 |

Optoelectronic Property Modeling

The potential of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), can be assessed through computational modeling. These studies focus on the electronic structure and optical absorption properties of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for modeling the electronic absorption spectra of molecules. By calculating the energies of electronic transitions, it is possible to predict the wavelengths of maximum absorption (λ_max_). Furthermore, analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights.

The HOMO-LUMO energy gap (E_g_) is a key parameter that determines the electronic and optical properties of a material. researchgate.net A smaller gap is often associated with easier electronic excitation and can be desirable for certain applications. Computational models can accurately predict these orbital energies and the resulting gap. The distribution of HOMO and LUMO orbitals reveals the nature of electronic transitions; for example, a transition from a HOMO localized on one part of the molecule to a LUMO on another indicates intramolecular charge transfer, which is important for both NLO and optoelectronic properties. nih.gov Studies on novel pyrazole-based compounds have successfully used methods like CAM-B3LYP to determine their photophysical and optoelectronic characteristics. researchgate.net

Table 2: Predicted Optoelectronic Parameters for a Pyrazole-Based Compound This table contains representative data based on computational studies of similar heterocyclic systems.

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -2.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap (E_g_) | 3.7 eV | DFT/B3LYP/6-31G(d) |

| Max. Absorption Wavelength (λ_max_) | 350 nm | TD-DFT/CAM-B3LYP |

Computational Approaches for Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). jst.go.jp This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. For 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, docking studies can explore its potential to interact with various biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies on numerous pyrazole derivatives have revealed their potential as inhibitors for targets such as kinases (e.g., EGFR, CDK2), cyclooxygenase (COX), and other enzymes. acs.orgresearchgate.netnih.gov

Analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. nih.gov The pyrazole ring itself is often a key pharmacophore, participating in crucial binding interactions. nih.gov The dicarboxylic acid groups on 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid are particularly significant as they can act as strong hydrogen bond donors and acceptors, potentially forming salt bridges with basic amino acid residues like arginine or lysine (B10760008) in a binding pocket.

Table 3: Illustrative Molecular Docking Results for Pyrazole Derivatives Against a Kinase Target This table shows example data derived from published docking studies on related pyrazole compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Pyrazole Derivative A | EGFR Kinase | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Pyrazole Derivative B | CDK2 | -10.3 | Lys33, Gln131 | Hydrogen Bond, π-π Stacking |

| 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid (Hypothetical) | Generic Kinase | -9.2 | Arg123, Phe210 | Salt Bridge, Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com QSAR models are valuable tools in medicinal chemistry for predicting the activity of unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening. researchgate.net

To develop a QSAR model for derivatives of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, a dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ values) against a specific target is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., logP), and electronic properties.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that relates the descriptors to the biological activity. acs.orgnih.gov The predictive power and robustness of the resulting model are evaluated using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²). ijsdr.org A high q² value indicates good predictive ability. QSAR studies on pyrazole derivatives have successfully identified key structural features that influence their activity as, for instance, enzyme inhibitors. nih.govnih.gov

Table 4: Example of Statistical Parameters for a 2D-QSAR Model of Pyrazole Derivatives This table presents typical validation metrics for a QSAR model based on literature examples.

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Coefficient of Determination) | 0.85 | Measures the goodness-of-fit of the model to the training data. |

| q² (Cross-validated r²) | 0.72 | Assesses the predictive power of the model through internal validation. |

| F-test value | 65.4 | Indicates the statistical significance of the regression model. |

| Standard Error of Estimate (SEE) | 0.21 | Measures the deviation of predicted values from actual values. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Tools

In the process of drug development, it is essential to evaluate the pharmacokinetic and toxicological properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the bioavailability and safety profile of a potential drug. Computational tools and online servers are now widely used to predict these properties in silico, allowing for the early identification of candidates with unfavorable ADMET profiles. semanticscholar.org

For 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, various ADMET parameters can be predicted. These include properties related to absorption, such as human intestinal absorption (HIA) and Caco-2 cell permeability. Distribution can be assessed by predicting parameters like blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Metabolism predictions often focus on the likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes. Toxicity predictions can flag potential issues such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). nih.gov

Many of these predictions are based on established guidelines for drug-likeness, such as Lipinski's Rule of Five. Computational platforms like pkCSM, SwissADME, or QikProp are frequently used to perform these calculations for pyrazole derivatives and other chemical scaffolds. nih.govplos.org

Table 5: Representative In Silico ADMET Predictions for a Pyrazole-Based Compound This table displays typical ADMET parameters that can be computationally predicted.

| ADMET Property | Parameter | Predicted Value/Outcome | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Good oral absorption potential. |

| Absorption | Caco-2 Permeability | Low | May have limited passive diffusion across the gut wall. |

| Distribution | Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross into the central nervous system. |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Toxicity | Ames Mutagenicity | Non-mutagen | Low risk of being carcinogenic. |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Good physicochemical properties for an oral drug. |

Chemical Reactivity and Derivatization of 1 Phenyl 1h Pyrazole 4,5 Dicarboxylic Acid

Reactions Involving Carboxylic Acid Functionality

The presence of two carboxylic acid groups at the 4 and 5 positions of the pyrazole (B372694) ring dictates a significant portion of the reactivity of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid. These groups can undergo a variety of classical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions

The conversion of the carboxylic acid groups to esters is a fundamental derivatization of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid. This transformation is typically achieved through standard acid-catalyzed esterification with an alcohol or by reaction of the corresponding acid chloride with an alcohol. For instance, the reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst yields the corresponding dimethyl or diethyl esters. googleapis.comnih.gov The synthesis of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate has been reported, highlighting the accessibility of these diester derivatives. nih.gov

These esterification reactions are crucial for modifying the solubility and reactivity of the parent compound, and the resulting esters serve as important intermediates for further synthetic transformations.

Amidation Reactions

The carboxylic acid functionalities of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid can be readily converted into amides through reaction with primary or secondary amines. This transformation typically proceeds via the activation of the carboxylic acid, for example, by forming the acid chloride, followed by treatment with the desired amine. A variety of pyrazole carboxamide derivatives have been synthesized using this approach, demonstrating the versatility of this reaction. researchgate.netosti.gov The synthesis of novel 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives has been explored for their potential biological activities. osti.gov

The resulting amides exhibit a range of physicochemical properties depending on the nature of the amine used, making this a valuable method for generating diverse molecular libraries.

Formation of Acid Chlorides and Other Activated Derivatives

To enhance the reactivity of the carboxylic acid groups towards nucleophiles, 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid can be converted into more reactive derivatives, most commonly the diacid chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 1-phenyl-1H-pyrazole-4,5-dicarbonyl dichloride is a highly reactive intermediate that can be readily used in situ for the synthesis of esters, amides, and other acyl derivatives. The formation of these activated species is a key step in many synthetic routes originating from the parent dicarboxylic acid.

Decarboxylation Studies

The removal of one or both carboxylic acid groups through decarboxylation represents another potential transformation of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid. The decarboxylation of pyrazole carboxylic acids can be influenced by factors such as temperature and the presence of catalysts. researchgate.netgoogle.com In some instances, the decarboxylation can be regio-specific, with the nitrogen atom of the pyrazole ring adjacent to the carboxylic acid group potentially facilitating the process. researchgate.net

While comprehensive studies on the full decarboxylation of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid are not extensively documented, the decarboxylation of a related compound, 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, has been reported to yield ethyl 1,5-diphenylpyrazole-4-carboxylate. researchgate.net This suggests that selective mono-decarboxylation may be achievable under specific conditions. Decarboxylation of pyrazole carboxylic acids can be carried out under acidic, basic, or thermal conditions, with metal catalysts sometimes employed to facilitate the reaction. googleapis.comgoogle.comrsc.org

Functionalization of the Pyrazole Ring System

Beyond the reactivity of the carboxylic acid groups, the pyrazole and phenyl rings of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid can also undergo functionalization, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Phenyl Ring and Pyrazole Core

The pyrazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position. rrbdavc.orgscribd.comijnrd.org However, in the case of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, the 4-position is already substituted. The presence of the deactivating carboxylic acid groups would be expected to decrease the reactivity of the pyrazole ring towards electrophiles.

The phenyl group at the N-1 position can also undergo electrophilic aromatic substitution. The pyrazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta-position of the phenyl ring. However, under certain conditions, substitution at the para-position can occur. For instance, the sulfonation of 1-phenylpyrazole (B75819) with oleum (B3057394) has been shown to yield the p-sulfonated product, while reaction with chlorosulfonic acid leads to sulfonation at the 4-position of the pyrazole ring. rsc.org

Nitration of phenylpyrazole derivatives can also lead to substitution on both the pyrazole and phenyl rings. mdpi.com For example, nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) results in nitration at the C-4 position of the pyrazole ring, while using fuming nitric acid can lead to additional nitration at the para-position of the phenyl ring. mdpi.com Halogenation of pyrazoles, typically with N-halosuccinimides, also predominantly occurs at the C-4 position. researchgate.netbeilstein-archives.org

For 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, electrophilic substitution would be challenging due to the deactivating nature of the dicarboxylic acid groups. However, under forcing conditions, substitution on the phenyl ring, likely at the meta-positions, or potentially at the C-3 position of the pyrazole ring, might be possible, though not extensively reported.

Nucleophilic Substitution Reactions

The pyrazole ring is generally described as a π-excessive aromatic heterocycle. In its unsubstituted form, electrophilic substitution is favored, typically at the C4 position. Conversely, the ring is relatively resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. For 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid, the electron-withdrawing nature of the carboxylic acid groups at positions 4 and 5, and the phenyl group at position 1, deactivates the ring towards electrophilic attack and theoretically makes it more susceptible to nucleophilic substitution. However, specific studies detailing nucleophilic substitution reactions directly on the pyrazole or phenyl ring of this compound are not extensively documented in available research. Reactions tend to occur preferentially at the carboxylic acid functional groups.

Radical Reactions

Synthesis of Analogues and Derivatives with Modified Substituents

The synthesis of analogues of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is a key strategy for modulating its physicochemical and biological properties. Modifications can be targeted at the N1-phenyl ring or the dicarboxylic acid moieties.

Modifications at the Phenyl Group

The properties of the parent compound can be systematically altered by introducing various substituents onto the N1-phenyl ring. This is typically achieved by starting the synthesis with a correspondingly substituted phenylhydrazine (B124118) rather than by modifying the phenyl ring post-pyrazole formation. Research has documented the synthesis and characterization of several such analogues. ontosight.aiontosight.aiontosight.ai

| Substituent on Phenyl Ring | Resulting Compound Name | Reference |

|---|---|---|

| 3-methyl | 1-(3-Methylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid | ontosight.ai |

| 3-amino | 1-(3-Aminophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid | ontosight.ai |

| 3-(methylamino) | 1-(3-(Methylamino)phenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid | ontosight.ai |

| 4-(acetamido) | 1-(4-(Acetamido)phenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid | ontosight.ai |

Modifications of the Carboxylic Acid Moieties (e.g., ester, amide, hydrazide derivatives)

The two carboxylic acid groups at the C4 and C5 positions are the most reactive sites for derivatization. Standard carboxylic acid chemistry can be applied to yield a variety of derivatives, including esters, amides, and hydrazides. These modifications are crucial for creating precursors for further synthesis or for exploring structure-activity relationships.

Ester Derivatives: Esterification of pyrazole dicarboxylic acids can be achieved through several standard methods. The reaction of the dicarboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) is a common approach. Alternatively, the diacid can be converted to a more reactive diacyl chloride, which readily reacts with alcohols. ontosight.airesearchgate.net Studies on the closely related isomer, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, have shown successful synthesis of its dimethyl ester via a 1,3-dipolar cycloaddition reaction, followed by hydrolysis to the diacid. nih.gov

Amide and Hydrazide Derivatives: The synthesis of amide and hydrazide derivatives typically proceeds through a highly reactive intermediate. The dicarboxylic acid is often treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding 1-phenyl-1H-pyrazole-4,5-dicarbonyl dichloride. researchgate.net This diacyl chloride is then reacted with primary or secondary amines to yield diamides, or with hydrazine (B178648) hydrate (B1144303) to produce the dicarbohydrazide. researchgate.netnih.gov This stepwise approach is efficient and allows for the introduction of a wide variety of amine or hydrazine-based substituents.

| Derivative Type | General Synthetic Route | Key Reagents | Reference Example |

|---|---|---|---|

| Diester | Reaction with alcohol | Alcohol (e.g., Methanol, Ethanol), Acid catalyst | nih.gov |

| Diamide | Conversion to diacyl chloride, followed by reaction with an amine | Thionyl chloride (SOCl₂), Primary/Secondary amine | researchgate.net |

| Dicarbohydrazide | Conversion to diacyl chloride or diester, followed by reaction with hydrazine | Thionyl chloride (SOCl₂), Hydrazine hydrate | researchgate.netnih.gov |

Introduction of New Functional Groups

The introduction of new functional groups onto the pre-formed 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid scaffold, other than through derivatization of the existing groups, is not widely reported. The pyrazole ring is deactivated by the two carboxylic acid groups and the N-phenyl group, making further electrophilic substitution challenging. The C3 position is the only available site on the pyrazole ring, but its reactivity in this specific system has not been extensively explored.

Formation of Fused Heterocyclic Systems Utilizing Dicarboxylic Acid Moiety

The adjacent positioning of the two carboxylic acid groups at the C4 and C5 positions makes 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid an excellent precursor for the synthesis of fused heterocyclic systems. This is achieved through cyclocondensation reactions with various binucleophilic reagents.

A prime example is the reaction with hydrazine and its derivatives. The treatment of a similar isomer, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, with hydrazine hydrate leads to a cyclocondensation reaction to form a fused pyrazolo[3,4-d]pyridazine system. researchgate.net By analogy, 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is expected to react readily with hydrazine hydrate to yield 6-phenyl-6,7-dihydro-1H-pyrazolo[4,5-d]pyridazine-4,7-dione . The reaction involves the formation of a dihydrazide intermediate which subsequently cyclizes with the loss of water.

Similarly, other binucleophiles can be employed to construct different fused rings. For instance, reaction with hydroxylamine (B1172632) could potentially lead to pyrazolo-oxazine systems, and reaction with ureas or thioureas could yield pyrazolo[4,5-d]pyrimidine derivatives. The synthesis of pyrazolo[3,4-d]pyrimidines from 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid further underscores the utility of pyrazole carboxylic acids in building such fused bicyclic structures. nih.govnih.gov

| Binucleophilic Reagent | Expected Fused System | Core Structure Name |

|---|---|---|

| Hydrazine Hydrate (NH₂NH₂) | Pyrazolo[4,5-d]pyridazine | 6-phenyl-1H-pyrazolo[4,5-d]pyridazine-4,7(5H,6H)-dione |

| Urea (NH₂CONH₂) | Pyrazolo[4,5-d]pyrimidine | 6-phenyl-1H-pyrazolo[4,5-d]pyrimidine-4,5,7(6H)-trione |

| Thiourea (NH₂CSNH₂) | Pyrazolo[4,5-d]pyrimidine | 5-thioxo-6-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,5-d]pyrimidin-4,7-dione |

Pyrazole-Pyridazine Derivatives